5-Bromo-6-methoxy-4-methylpyridin-3-amine
Overview
Description
5-Bromo-6-methoxy-4-methylpyridin-3-amine is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 4th position on the pyridine ring, along with an amine group at the 3rd position.
Scientific Research Applications
5-Bromo-6-methoxy-4-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-4-methylpyridin-3-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol in the presence of a base such as sodium hydride (NaH).
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, methylation, and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Methoxy-4-methylpyridin-3-amine
- 4-Methylpyridin-3-amine
Uniqueness
5-Bromo-6-methoxy-4-methylpyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and methyl group in specific positions allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
5-bromo-6-methoxy-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLNPQMPNCOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565856-81-6 | |
Record name | 5-bromo-6-methoxy-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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